DL-TBOA
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Overview
Description
DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes. This compound is known for its ability to block the uptake of glutamate and aspartate, which are crucial neurotransmitters in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-TBOA is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. One common synthetic route includes the following steps :
- Protection of the amino group of aspartic acid.
- Formation of the β-benzyloxy intermediate.
- Deprotection of the amino group to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the synthetic route mentioned above. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
DL-TBOA primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in esterification and amidation reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols in the presence of suitable catalysts.
Esterification: This reaction can be carried out using acid chlorides or anhydrides in the presence of a base.
Amidation: This compound can form amides when reacted with amines in the presence of coupling agents like carbodiimides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters and amides, which can be used for further functional studies .
Scientific Research Applications
DL-TBOA has a wide range of applications in scientific research, particularly in the fields of neuroscience, pharmacology, and cancer research :
Neuroscience: this compound is used to study the role of glutamate transporters in synaptic transmission and neurotoxicity.
Pharmacology: The compound is used to investigate the effects of glutamate transporter inhibition on various physiological processes.
Cancer Research: this compound has been shown to affect the viability of cancer cells, particularly in colorectal cancer.
Mechanism of Action
DL-TBOA exerts its effects by competitively inhibiting excitatory amino acid transporters, thereby blocking the uptake of glutamate and aspartate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect synaptic transmission and neuronal excitability . The compound interacts with multiple EAAT isoforms, including EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying affinities .
Comparison with Similar Compounds
DL-TBOA is often compared with other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) and dihydrokainate . While this compound is a non-transportable inhibitor, t-2,4-PDC is a substrate inhibitor. This difference in mechanism of action makes this compound a more potent and selective tool for studying glutamate transporters .
Similar Compounds
L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC): A substrate inhibitor of glutamate transporters.
Dihydrokainate: A selective inhibitor of EAAT2.
UCPH-101: A selective inhibitor of EAAT1.
This compound’s unique non-transportable inhibition mechanism and high selectivity for multiple EAAT isoforms make it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 |
Source
|
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 |
Source
|
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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